molecular formula C19H21N3O2 B2745303 (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 882115-24-4

(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2745303
CAS No.: 882115-24-4
M. Wt: 323.396
InChI Key: MOQDGRCHLKIUKI-UHFFFAOYSA-N
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Description

(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a carbonitrile group, and a methylene bridge linked to an m-tolylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of various heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antiviral and anticancer agent. Its ability to interact with biological molecules makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials for electronic devices .

Mechanism of Action

The mechanism of action of (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antiviral activity may be due to its ability to inhibit viral replication by binding to viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo regioselective and stereoselective synthesis makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-butyl-6-hydroxy-4-methyl-5-[(3-methylphenyl)iminomethyl]-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-4-5-9-22-18(23)16(11-20)14(3)17(19(22)24)12-21-15-8-6-7-13(2)10-15/h6-8,10,12,24H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZHVGODRRZTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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